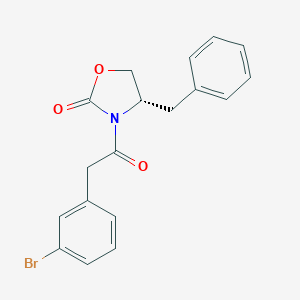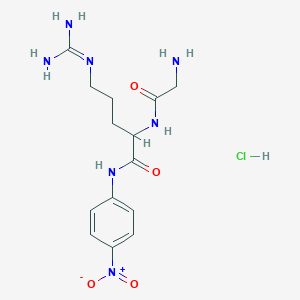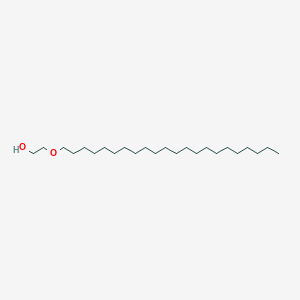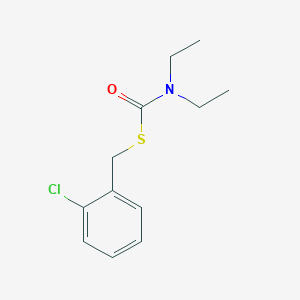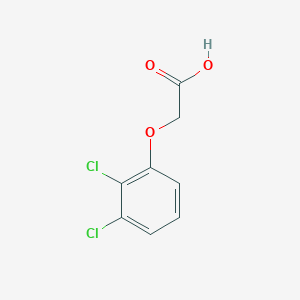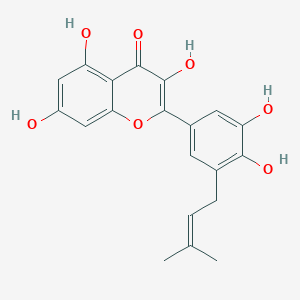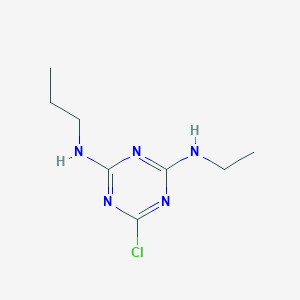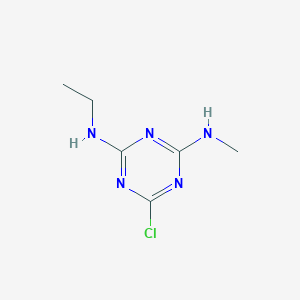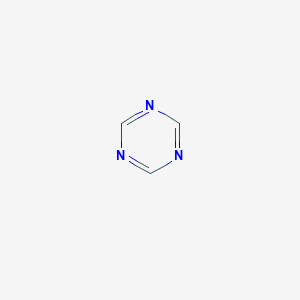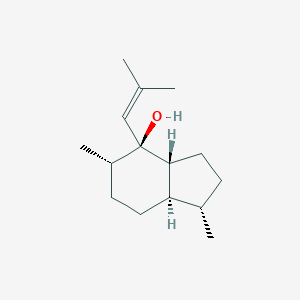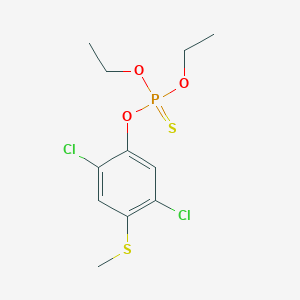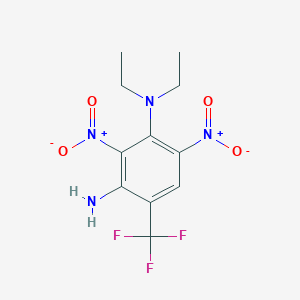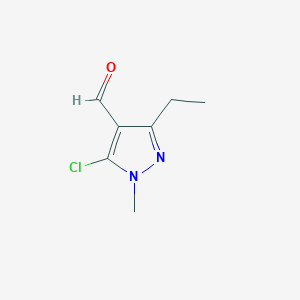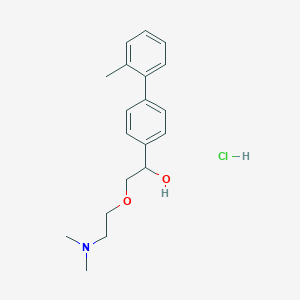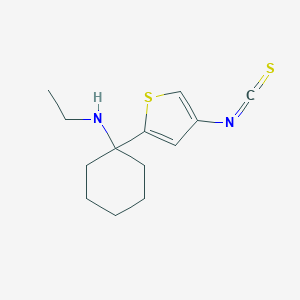
N-ethyl-1-(4-isothiocyanatothiophen-2-yl)cyclohexan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-ethyl-1-(4-isothiocyanatothiophen-2-yl)cyclohexan-1-amine, also known as erlotinib, is a small molecule inhibitor of the epidermal growth factor receptor (EGFR). It is a potent and selective inhibitor of the tyrosine kinase activity of EGFR, which is overexpressed in many cancers. Erlotinib has been approved by the FDA for the treatment of non-small cell lung cancer (NSCLC) and pancreatic cancer.
作用機序
Erlotinib works by inhibiting the tyrosine kinase activity of EGFR. EGFR is a transmembrane receptor that plays a key role in cell proliferation, differentiation, and survival. Overexpression of EGFR is common in many cancers, including NSCLC and pancreatic cancer. Erlotinib binds to the ATP-binding site of the EGFR tyrosine kinase domain, thereby blocking the downstream signaling pathways that promote cancer cell growth and survival.
生化学的および生理学的効果
Erlotinib has been shown to have several biochemical and physiological effects. It inhibits the activation of downstream signaling pathways such as MAPK and AKT, which are involved in cell proliferation and survival. Erlotinib also induces apoptosis, or programmed cell death, in cancer cells. In addition, N-ethyl-1-(4-isothiocyanatothiophen-2-yl)cyclohexan-1-amine has been shown to inhibit angiogenesis, the process by which new blood vessels are formed to supply nutrients and oxygen to cancer cells.
実験室実験の利点と制限
Erlotinib has several advantages for lab experiments. It is a well-characterized small molecule inhibitor with a known mechanism of action. It is also commercially available and relatively easy to synthesize. However, N-ethyl-1-(4-isothiocyanatothiophen-2-yl)cyclohexan-1-amine has some limitations for lab experiments. It is a potent inhibitor of EGFR, which is expressed in many normal tissues. Therefore, N-ethyl-1-(4-isothiocyanatothiophen-2-yl)cyclohexan-1-amine may have off-target effects and cause toxicity in normal tissues. In addition, N-ethyl-1-(4-isothiocyanatothiophen-2-yl)cyclohexan-1-amine resistance can develop over time, which limits its long-term effectiveness in cancer treatment.
将来の方向性
There are several future directions for research on N-ethyl-1-(4-isothiocyanatothiophen-2-yl)cyclohexan-1-amine. One area of interest is the development of combination therapies that target multiple signaling pathways in cancer cells. Another area of interest is the identification of biomarkers that can predict response to N-ethyl-1-(4-isothiocyanatothiophen-2-yl)cyclohexan-1-amine treatment. In addition, there is ongoing research on the development of new EGFR inhibitors with improved efficacy and safety profiles. Finally, there is a need for further research on the mechanisms of N-ethyl-1-(4-isothiocyanatothiophen-2-yl)cyclohexan-1-amine resistance and the development of strategies to overcome resistance.
合成法
Erlotinib is synthesized through a series of chemical reactions starting from commercially available starting materials. The synthesis involves the reaction of 4-chlorobenzylamine with 2-bromo-5-chlorothiophene to form 4-(2-bromo-5-chlorothiophen-3-yl)benzylamine. This intermediate is then reacted with N-ethylcyclohexanamine to form N-ethyl-1-(4-(2-bromo-5-chlorothiophen-3-yl)benzyl)cyclohexan-1-amine. The final step involves the reaction of the intermediate with potassium isothiocyanate to form N-ethyl-1-(4-isothiocyanatothiophen-2-yl)cyclohexan-1-amine.
科学的研究の応用
Erlotinib has been extensively studied for its anti-cancer properties. It has been shown to inhibit the growth of various cancer cell lines, including NSCLC and pancreatic cancer cells. In clinical trials, N-ethyl-1-(4-isothiocyanatothiophen-2-yl)cyclohexan-1-amine has been shown to improve overall survival and progression-free survival in patients with advanced NSCLC and pancreatic cancer.
特性
CAS番号 |
136811-74-0 |
|---|---|
製品名 |
N-ethyl-1-(4-isothiocyanatothiophen-2-yl)cyclohexan-1-amine |
分子式 |
C13H18N2S2 |
分子量 |
266.4 g/mol |
IUPAC名 |
N-ethyl-1-(4-isothiocyanatothiophen-2-yl)cyclohexan-1-amine |
InChI |
InChI=1S/C13H18N2S2/c1-2-15-13(6-4-3-5-7-13)12-8-11(9-17-12)14-10-16/h8-9,15H,2-7H2,1H3 |
InChIキー |
IHSZKUSHJRNQBN-UHFFFAOYSA-N |
SMILES |
CCNC1(CCCCC1)C2=CC(=CS2)N=C=S |
正規SMILES |
CCNC1(CCCCC1)C2=CC(=CS2)N=C=S |
同義語 |
ITCE-1,2,4 N-ethyl-1-(2-(4-isothiocyanothienyl))cyclohexylamine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



